![molecular formula C14H17NO3S B11714947 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-tosyl-2-azabicyclo[320]heptan-7-one is a compound of significant interest in the field of organic chemistry This compound features a bicyclic structure with a tosyl group attached, making it a versatile intermediate in various chemical reactions
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one can be achieved through several routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures. Another method involves the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which serves as advanced building blocks for drug discovery .
Analyse Chemischer Reaktionen
1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.
Substitution: The tosyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, hydrogenation agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure allows for the exploration of biological pathways and interactions.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one exerts its effects involves its interaction with specific molecular targets. The tosyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds such as:
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and type of substituents.
2,3-Ethanoproline: Another bicyclic compound used in drug discovery with different functional groups.
The uniqueness of this compound lies in its specific structure and the presence of the tosyl group, which provides distinct reactivity and applications.
Eigenschaften
Molekularformel |
C14H17NO3S |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3 |
InChI-Schlüssel |
HCNLPXBIOQMAFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
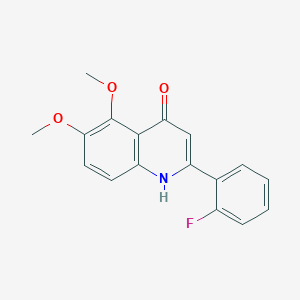
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
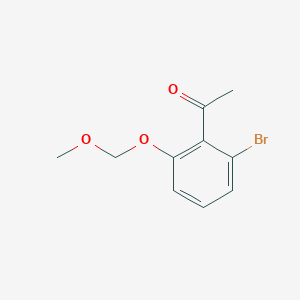
![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
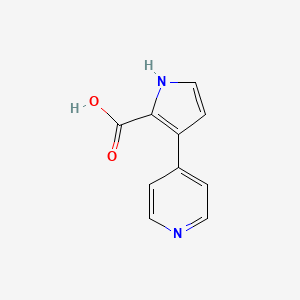
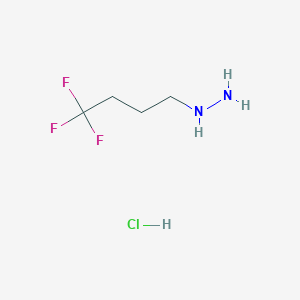
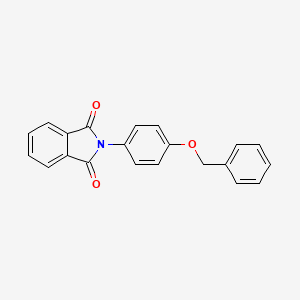
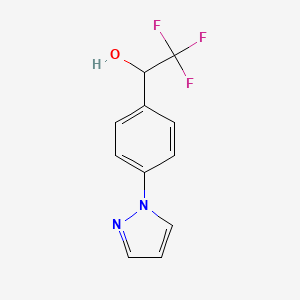

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714957.png)
